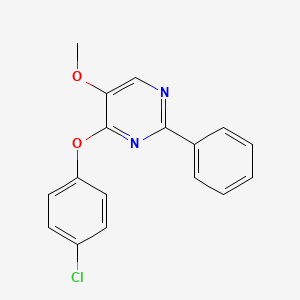
4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine” would likely show aromaticity in the pyrimidine and phenyl rings, polarity due to the presence of the methoxy and chlorophenoxy groups, and potential for hydrogen bonding due to the nitrogen atoms in the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions and ring-opening reactions. The reactivity of “4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine” would be influenced by the electron-donating methoxy group and the electron-withdrawing chlorophenoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups in “4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine” would likely make it somewhat soluble in polar solvents .科学的研究の応用
Chlorophenoxy Compounds in Environmental Science
Global Trends and Toxicity Studies Chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used herbicides with significant environmental impact. Studies highlight the global trends in research focusing on the toxicology and mutagenicity of such compounds, indicating a shift towards understanding their effects on human health and the environment. The scientometric review by Zuanazzi, Ghisi, and Oliveira (2020) on 2,4-D herbicide toxicity provides insights into the global distribution of research efforts and identifies gaps in the current understanding of its environmental impact (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Persistence and Toxicity The persistence and toxicity of chlorophenoxy compounds in the environment have been a subject of extensive study. Peng et al. (2016) reviewed the occurrence of chlorophenols in municipal solid waste incineration, highlighting their role as precursors to dioxins and other toxic by-products. This research emphasizes the environmental and health risks associated with the use of chlorophenoxy herbicides and the importance of developing safer and more sustainable alternatives (Peng et al., 2016).
Pharmacological and Biological Research
Anticancer Research and Drug Synthesis The synthesis and pharmacological evaluation of compounds for potential therapeutic applications, including anticancer research, is a significant area of study. For example, the review on novel synthesis methods for omeprazole and related pharmaceutical impurities by Saini et al. (2019) showcases the ongoing efforts to improve the synthesis and safety profile of pharmaceutical compounds. This line of research is critical for the development of new drugs with higher efficacy and lower toxicity (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Biochemical Studies and Antioxidant Activity The study of antioxidants and their potential health benefits is another area closely related to the research on chlorophenoxy compounds. Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, which is vital for assessing the therapeutic potential of natural and synthetic compounds. Understanding these methods is crucial for exploring the antioxidant properties of chlorophenoxy derivatives and their implications for human health (Munteanu & Apetrei, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-chlorophenoxy)-5-methoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-21-15-11-19-16(12-5-3-2-4-6-12)20-17(15)22-14-9-7-13(18)8-10-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUYYVOQADNZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2586106.png)
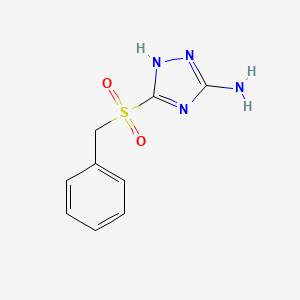
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586108.png)
![7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B2586109.png)


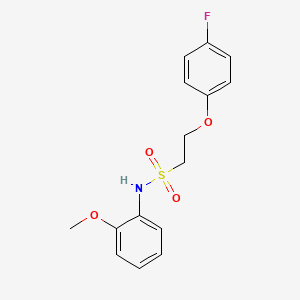
![2-(2,4-Difluorophenyl)-N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2586118.png)
![N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2586119.png)
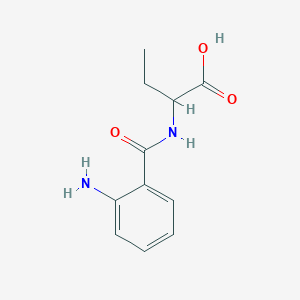

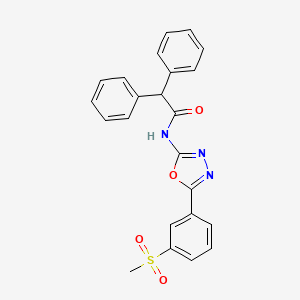
![4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2586126.png)
